![molecular formula C22H17BrN6O2 B2391335 N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide CAS No. 1251687-85-0](/img/structure/B2391335.png)
N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further connected to an oxadiazole ring substituted with a 4-methoxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 4-Methoxyphenyl Ethyl Group: This step involves the alkylation of the oxadiazole ring with a 4-methoxyphenyl ethyl halide in the presence of a base.
Coupling with the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring bearing a suitable leaving group, such as a halide, using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methanesulfonamide Group: Finally, the phenyl ring is functionalized with a methanesulfonamide group through sulfonylation using methanesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that compounds similar to N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide exhibit anti-inflammatory properties. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, derivatives synthesized from nimesulide have demonstrated moderate selectivity for COX-2 inhibition over COX-1, suggesting a potential for reduced side effects associated with non-selective inhibitors .
Anticancer Activity
The oxadiazole moiety present in this compound has been linked to anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study on Anti-inflammatory Effects
A study published in SciELO detailed the synthesis and evaluation of various nimesulide derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited significant anti-inflammatory activity in vitro and in vivo, supporting their potential use as therapeutic agents for inflammatory diseases .
Anticancer Research
In a separate investigation reported in MDPI, researchers evaluated the anticancer properties of oxadiazole derivatives against several cancer cell lines. The study found that compounds featuring the oxadiazole structure led to substantial reductions in cell viability and induced apoptosis, highlighting their potential as novel anticancer agents .
Wirkmechanismus
The mechanism of action of N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methanesulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide
- N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzamide
Uniqueness
N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties compared to its acetamide or benzamide analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Biologische Aktivität
N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that contributes to its biological activities.
Property | Value |
---|---|
Molecular Formula | C21H23N3O3S |
Molecular Weight | 397.49 g/mol |
LogP | 4.4831 |
Polar Surface Area | 50.215 Ų |
Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyls with methanesulfonamide and oxadiazole derivatives. The process may include various steps such as acylation and sulfonylation to achieve the desired structural features that enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives tested against breast cancer cell lines (MDA-MB-231) showed significant antiproliferative effects with IC50 values ranging from 0.33 to 7.10 μM . These findings suggest that the oxadiazole moiety plays a critical role in enhancing cytotoxicity against cancer cells.
Analgesic Activity
The analgesic potential of similar oxadiazole-containing compounds was evaluated using the writhing test and hot plate test in mice. The results indicated a notable analgesic effect, particularly for those containing methoxy groups . The low acute toxicity observed during these studies further supports the safety profile of such compounds for therapeutic use.
Anti-inflammatory Properties
Compounds with a similar scaffold have demonstrated anti-inflammatory activities by selectively inhibiting cyclooxygenase enzymes (COX). Some derivatives showed moderate selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Case Studies and Research Findings
- Study on Analgesic Activity :
- Antiproliferative Evaluation :
Q & A
Q. What are the standard synthetic protocols for N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide, and how is structural confirmation achieved?
Basic Research Question
The synthesis typically involves multi-step reactions, including cyclization of precursors to form the 1,2,4-oxadiazole ring, followed by sulfonamide coupling. Key steps include:
- Oxadiazole Formation : Reaction of nitrile derivatives with hydroxylamine under reflux conditions in ethanol .
- Sulfonamide Coupling : Methanesulfonylation of the amino group using methanesulfonyl chloride in the presence of a base like triethylamine .
Structural Confirmation : - Analytical Techniques : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, High-Performance Liquid Chromatography (HPLC) for purity (>95%), and Mass Spectrometry (MS) for molecular weight verification .
Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole intermediate?
Advanced Research Question
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Use : Triethylamine or DMAP accelerates reaction rates by deprotonating intermediates .
- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., ring-opening) .
Data-Driven Approach : Design of Experiments (DoE) models can identify critical factors (e.g., molar ratios, reflux time) and their interactions .
Q. What biological targets are commonly screened for this compound, and what assays are recommended for initial activity profiling?
Basic Research Question
Primary targets include enzymes with sulfonamide-binding pockets, such as:
- Carbonic Anhydrases : Fluorescence-based assays using 4-methylumbelliferyl acetate as a substrate .
- Cyclooxygenases (COX) : Spectrophotometric monitoring of prostaglandin H₂ conversion .
Screening Protocols : - Dose-Response Curves : IC₅₀ determination at 1–100 µM concentrations .
- Selectivity Panels : Cross-test against related isoforms (e.g., COX-1 vs. COX-2) to assess specificity .
Q. How should researchers resolve contradictions in NMR data for the sulfonamide moiety across different studies?
Advanced Research Question
Contradictions often arise from solvent effects or tautomerism. Methodological solutions include:
- Deuterated Solvent Comparison : Acquire spectra in both DMSO-d₆ and CDCl₃ to observe solvent-induced shifts .
- Variable Temperature NMR : Monitor proton exchange processes (e.g., NH groups) to confirm tautomeric states .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Basic Research Question
- HPLC-PDA : Quantify impurities (>0.1%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to optimize storage (e.g., -20°C under nitrogen) .
- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products .
Q. What advanced methodologies are used to elucidate the mechanism of action for enzyme inhibition?
Advanced Research Question
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Molecular Dynamics Simulations : Predict residence times and conformational changes in the enzyme active site .
Q. How can solubility challenges in biological assays be methodologically addressed?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Ionize the sulfonamide group (pKa ~10) by preparing buffers at pH 8–9 .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve bioavailability in cell-based assays .
Q. What strategies are employed in QSAR modeling to correlate structural modifications with biological activity?
Advanced Research Question
- Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters .
- Machine Learning Models : Train Random Forest or SVM algorithms on datasets of IC₅₀ values and substituent patterns .
- Validation : Use leave-one-out cross-validation to ensure predictive robustness (R² > 0.7) .
Q. How should discrepancies in enzyme inhibition data between recombinant proteins and cell-based assays be analyzed?
Advanced Research Question
- Membrane Permeability Assessment : Measure intracellular accumulation via LC-MS/MS to confirm compound uptake .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
- Metabolite Interference : Test stability in cell lysates to rule out metabolic degradation .
Q. What synthetic routes are recommended for generating derivatives to explore structure-activity relationships (SAR)?
Advanced Research Question
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position via nucleophilic substitution .
- Sulfonamide Variants : Replace methanesulfonamide with arylsulfonamides using Suzuki-Miyaura coupling .
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with heterocycles (e.g., thiophene) to assess tolerance .
Eigenschaften
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-6-7-14(2)17(8-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)15-4-3-5-16(23)9-15/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMAKCELVZWRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.